molecular formula C16H22N2+2 B14650414 1,1'-Dipropyl-4,4'-bipyridinium CAS No. 46903-41-7

1,1'-Dipropyl-4,4'-bipyridinium

Cat. No.: B14650414
CAS No.: 46903-41-7
M. Wt: 242.36 g/mol
InChI Key: ZEBGBBHACLKGGZ-UHFFFAOYSA-N
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Description

1,1’-Dipropyl-4,4’-bipyridinium is a quaternary ammonium compound belonging to the bipyridinium family. These compounds are known for their redox properties and have found applications in various fields, including electrochemistry and materials science. The structure of 1,1’-Dipropyl-4,4’-bipyridinium consists of two pyridine rings connected by a single bond, with propyl groups attached to the nitrogen atoms of each pyridine ring.

Preparation Methods

1,1’-Dipropyl-4,4’-bipyridinium can be synthesized through the alkylation of 4,4’-bipyridine. One common method involves refluxing 4,4’-bipyridine with three times the molar amount of propyl bromide in acetonitrile for 72 hours . This reaction results in the formation of 1,1’-Dipropyl-4,4’-bipyridinium dibromide. Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Dipropyl-4,4’-bipyridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for redox reactions and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1’-Dipropyl-4,4’-bipyridinium primarily involves its redox activity. It can accept and donate electrons, making it a versatile redox mediator. In electrochemical applications, it acts as an electron transfer agent, facilitating the movement of electrons between different components of a system. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other redox-active species to mediate electron transfer processes .

Comparison with Similar Compounds

1,1’-Dipropyl-4,4’-bipyridinium is similar to other bipyridinium compounds, such as:

The uniqueness of 1,1’-Dipropyl-4,4’-bipyridinium lies in its specific alkyl chain length, which influences its solubility, redox potential, and overall reactivity. This makes it suitable for certain applications where other bipyridinium compounds may not be as effective.

Properties

CAS No.

46903-41-7

Molecular Formula

C16H22N2+2

Molecular Weight

242.36 g/mol

IUPAC Name

1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C16H22N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2

InChI Key

ZEBGBBHACLKGGZ-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC

Origin of Product

United States

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